molecular formula C14H8N2O4S B7791468 (4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one

(4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one

Cat. No.: B7791468
M. Wt: 300.29 g/mol
InChI Key: DCMCZZQZLYGVPI-FLIBITNWSA-N
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Description

(4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Properties

IUPAC Name

(4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S/c17-14-11(15-13(20-14)12-5-2-6-21-12)8-9-3-1-4-10(7-9)16(18)19/h1-8H/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMCZZQZLYGVPI-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one typically involves the condensation of 3-nitrobenzaldehyde with 2-thienyl-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, oxazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. (4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one may exhibit similar activities and is thus of interest in drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, oxazole derivatives are used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one would depend on its specific biological activity. Generally, oxazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The nitrobenzylidene moiety may play a crucial role in binding to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(3-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • (4Z)-4-(3-nitrobenzylidene)-2-furyl-1,3-oxazol-5(4H)-one
  • (4Z)-4-(3-nitrobenzylidene)-2-pyridyl-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of (4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one lies in its thienyl group, which may impart distinct electronic and steric properties compared to other similar compounds

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